molecular formula C23H25N3O4S B2592684 N-benzyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878057-22-8

N-benzyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2592684
CAS No.: 878057-22-8
M. Wt: 439.53
InChI Key: QGRUISHIIJEGOF-UHFFFAOYSA-N
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Description

N-benzyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic compound featuring a sulfonamide-linked indole core modified with a pyrrolidinyl-oxo-ethyl substituent and a benzyl-acetamide side chain.

Properties

IUPAC Name

N-benzyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c27-22(24-14-18-8-2-1-3-9-18)17-31(29,30)21-15-26(20-11-5-4-10-19(20)21)16-23(28)25-12-6-7-13-25/h1-5,8-11,15H,6-7,12-14,16-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRUISHIIJEGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the Acetamide Group: The sulfonylated indole is reacted with chloroacetamide in the presence of a base to introduce the acetamide group.

    N-Benzylation: Finally, the compound is benzylated using benzyl bromide in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems might be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrolidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl and acetamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole and pyrrolidine rings.

    Reduction: Reduced forms of the carbonyl group, leading to alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing indole and sulfonamide moieties exhibit promising anticancer properties. N-benzyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, with its unique structure, has been investigated for its effects on cancer cell lines.

Case Studies

  • Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including prostate and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for limiting tumor growth .

Neurological Disorders

The pyrrolidine derivative structure suggests potential applicability in treating neurological conditions. Compounds similar to this compound have been explored for their neuroprotective effects.

Pharmacological Insights

Research indicates that derivatives of pyrrolidinones are effective in modulating neurotransmitter systems and may provide therapeutic benefits in conditions such as epilepsy and anxiety disorders. The compound's ability to enhance synaptic plasticity could be beneficial for cognitive enhancement and neuroprotection .

Synthetic Methodologies

The synthesis of this compound involves several key steps that are crucial for producing high yields and purity.

Synthesis Overview

The compound can be synthesized through a multi-step process involving:

  • Formation of the Pyrrolidine Ring : Utilizing appropriate reagents to create the pyrrolidine structure.
  • Indole Sulfonation : Introducing the sulfonamide group to the indole moiety.
  • Final Coupling Reaction : Combining the pyrrolidine derivative with the sulfonamide indole to yield the final product.

Mechanism of Action

The mechanism of action of N-benzyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The indole moiety is known to interact with a range of biological targets, while the sulfonyl and acetamide groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Indole Modifications

The indole moiety is a common feature in analogues, but substitutions vary significantly:

  • Target Compound : 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl) group at the indole N1 position .
  • Compound 3b () : Piperidinyl-oxo-ethyl substituent, differing in ring size (6-membered vs. pyrrolidine’s 5-membered), which may alter steric and electronic profiles .
  • Compound (b) () : 4-Chlorobenzoyl and methoxy groups at indole positions 1 and 5, enhancing hydrophobicity and electron-withdrawing effects .
Table 1: Substituent Effects on Indole Core
Compound Indole Substituents Key Structural Features
Target Compound 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl) Sulfonyl linkage, pyrrolidine ring
3b () 1-(2-oxo-2-(piperidin-1-yl)ethyl) Piperidine ring
18d () 1-Benzyl, 6-sulfonyl-pyridine Sulfonyl-pyridine hybrid
IJUSOW () 1-Ethyl, 5-methoxy Methoxy group, ethyl chain

Acetamide Side Chain Variations

The N-benzyl group in the target compound contrasts with other N-substituents:

  • Compound 3d (): N-benzyl-2-cyano-acetamide, replacing sulfonyl with cyano, reducing hydrogen-bonding capacity .
  • (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenyl-ethyl)acetamide () : Chiral N-(1-phenylethyl) group, introducing stereochemical complexity .
  • Compound 6y () : N-(2-(tert-butyl)phenyl) and pyridinyl-methyl groups, enhancing lipophilicity .

Enzyme Inhibition Potential

  • CYP51 Targeting () : Analogues like 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide inhibit sterol 14α-demethylase (CYP51), critical in parasitic sterol biosynthesis. The target compound’s pyrrolidinyl group may similarly engage in hydrophobic enzyme interactions .
  • Antimicrobial Activity () : Compound 18d, with a sulfonyl-thiazole group, shows antimicrobial properties, suggesting the sulfonyl moiety in the target compound could enhance bioactivity .

Stereochemical and Electronic Effects

  • The S-configuration in ’s compound underscores the role of stereochemistry in target binding, a factor that may require evaluation in the target compound .
  • Electron-donating groups (e.g., methoxy in IJUSOW, ) improve metabolic stability, whereas electron-withdrawing groups (e.g., cyano in 3d, ) may alter reactivity .

Physicochemical Properties

  • IR/NMR Signatures : Sulfonyl groups (e.g., in 18d, ) show IR peaks near 1635 cm⁻¹ (C=O) and 1570 cm⁻¹ (C=N), while 1H NMR signals for benzyl groups appear near δ 5.35 .
  • Melting Points : Complex analogues like 6y () exhibit high melting points (>150°C), suggesting crystallinity influenced by bulky substituents .

Biological Activity

N-benzyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound contains an indole moiety, a sulfonyl group, and a pyrrolidin-1-yl substituent, which may enhance its interactions with biological targets. Its biological activities include antiviral, anti-inflammatory, anticancer, and antimicrobial properties, making it a compound of interest for further research and development.

Structural Characteristics

The molecular formula of this compound is C23H25N3O4SC_{23}H_{25}N_{3}O_{4}S, with a molecular weight of 439.5 g/mol. The compound's structure can be summarized as follows:

Property Details
Molecular Formula C23H25N3O4S
Molecular Weight 439.5 g/mol
CAS Number 878057-22-8

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antiviral Activity : Indole derivatives have been shown to possess antiviral properties, potentially through inhibition of viral replication mechanisms.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : The presence of the sulfonamide moiety may contribute to antimicrobial efficacy against various pathogens.

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, leading to modulation of key biological pathways.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds and their derivatives:

  • A study on indole derivatives demonstrated their ability to inhibit certain cancer cell lines effectively, suggesting that structural modifications could enhance their potency (PubMed) .
  • Research has shown that compounds with similar sulfonamide structures exhibit significant anti-inflammatory effects in vitro and in vivo models (MDPI) .
  • High-throughput screening has identified potential leads within indole-based compounds that target specific receptors associated with metabolic disorders (PubChem) .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound Name Structural Features Biological Activity
N-benzyl-N-(4-fluorophenyl)sulfonamideLacks indole structureDifferent pharmacological profile
N-benzyl-2-(1H-indol-3-yl)sulfonylacetamideLacks pyrrolidin groupMay have different biological activity
N-benzyl-N-(4-methoxyphenyl)sulfonamideContains methoxy groupAntimicrobial properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-benzyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Indole functionalization : Introduce the 2-oxo-2-(pyrrolidin-1-yl)ethyl group at the indole N1 position via alkylation or coupling reactions.

Sulfonation : Sulfonylate the indole C3 position using sulfonating agents (e.g., chlorosulfonic acid) under controlled conditions.

Acetamide coupling : React the sulfonated intermediate with N-benzyl-2-chloroacetamide in the presence of a base (e.g., K₂CO₃) to form the final product.

  • Key considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., DMF or THF) to improve yield. Purification often requires column chromatography or recrystallization .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) be applied to characterize this compound?

  • Methodological Answer :

  • FT-IR : Identify characteristic peaks for sulfonyl (S=O, ~1350–1150 cm⁻¹), amide (C=O, ~1650 cm⁻¹), and pyrrolidinyl groups (C-N, ~1250 cm⁻¹).
  • NMR :
  • ¹H NMR : Assign protons on the benzyl group (δ 4.3–4.5 ppm, CH₂), indole aromatic protons (δ 7.0–8.5 ppm), and pyrrolidinyl protons (δ 1.5–3.5 ppm).
  • ¹³C NMR : Confirm carbonyl carbons (amide C=O at ~170 ppm; sulfonyl-adjacent carbons at ~140 ppm).
  • Validation : Compare experimental data with computational models (e.g., DFT) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing by-products?

  • Methodological Answer :

  • Catalyst screening : Test palladium or copper catalysts for coupling steps to enhance regioselectivity.
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to reduce side reactions.
  • Reaction monitoring : Use in-situ techniques like Raman spectroscopy to detect intermediates and adjust conditions dynamically.
  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, solvent, and catalyst loading .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodological Answer :

  • Assay validation : Ensure consistency in cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and dose ranges (e.g., 1–50 µM).
  • Off-target profiling : Use kinase or receptor-binding assays to identify unintended interactions.
  • Structural analogs : Synthesize derivatives (e.g., modifying the benzyl or pyrrolidinyl groups) to isolate pharmacophoric elements responsible for specific activities.
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization) to identify experimental variables influencing outcomes .

Q. How can computational methods (e.g., molecular docking) elucidate the binding mechanism of this compound to biological targets?

  • Methodological Answer :

  • Target selection : Prioritize proteins with structural homology to known indole-sulfonamide targets (e.g., cyclooxygenase-2 or kinases).
  • Docking protocols : Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions, focusing on sulfonyl and amide groups as hydrogen bond donors/acceptors.
  • MD simulations : Perform 100-ns molecular dynamics runs to assess binding stability and conformational changes.
  • Validation : Correlate docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data between experimental and computational models?

  • Methodological Answer :

  • Parameter refinement : Adjust DFT computational settings (e.g., basis sets like B3LYP/6-311+G(d,p)) to better match experimental NMR chemical shifts.
  • Solvent effects : Include solvent models (e.g., PCM for DMSO) in calculations to account for dielectric environment differences.
  • Dynamic effects : Use NMR relaxation studies to identify conformational flexibility that static models may overlook.
  • Collaborative validation : Cross-reference data with independent labs or databases (e.g., Cambridge Structural Database) .

Structural and Functional Insights

Q. What role do the sulfonyl and pyrrolidinyl groups play in the compound’s physicochemical properties?

  • Methodological Answer :

  • Sulfonyl group : Enhances solubility via polar interactions and stabilizes the molecule’s conformation through steric effects.
  • Pyrrolidinyl group : Modulates lipophilicity (logP) and influences membrane permeability.
  • Experimental validation : Measure logP (shake-flask method) and solubility (UV-Vis spectroscopy) for derivatives lacking these groups to quantify their contributions .

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